2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol
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Overview
Description
2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol is a complex organic compound characterized by its intricate structure involving multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur
Properties
CAS No. |
1173985-63-1 |
---|---|
Molecular Formula |
C48H48N4O3 |
Molecular Weight |
728.9 g/mol |
IUPAC Name |
2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C48H48N4O3/c53-43-28-13-10-25-40(43)46(37-19-4-1-5-20-37)49-31-16-34-52(35-17-32-50-47(38-21-6-2-7-22-38)41-26-11-14-29-44(41)54)36-18-33-51-48(39-23-8-3-9-24-39)42-27-12-15-30-45(42)55/h1-15,19-30,53-55H,16-18,31-36H2 |
InChI Key |
TXWXBHOXYWGUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCN(CCCN=C(C2=CC=CC=C2)C3=CC=CC=C3O)CCCN=C(C4=CC=CC=C4)C5=CC=CC=C5O)C6=CC=CC=C6O |
Origin of Product |
United States |
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